molecular formula C9H10O2S B8283875 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylic acid

2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylic acid

Cat. No. B8283875
M. Wt: 182.24 g/mol
InChI Key: DGAAKQOVJUYCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04649153

Procedure details

6.5 cc of acetic acid was added to a suspension of 64.1 g (0.98 g at) of zinc powder and 6.4 g (0.024 mole) of mercuric chloride in 65 cc of water and the mixture was stirred for 30 min. Then a solution of 14 g (0.076 mole) of 2-methyl-4-oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylic acid in 140 cc of toluene, then 60 cc of 10N hydrochloric acid were successively added. The mixture was refluxed for 5 hours then decanted after cooling to ambient temperature. The organic phase was separated. The aqueous phase was extracted with toluene. The organic solutions were collected, washed with water and dried on sodium sulfate. Evaporation of the solvent under reduced pressure provided 9.8 g (yield=71%) of 2-methyl-5,6-dihydro-4H-cyclo-penta[b]thiophene-6-carboxylic acid (mp=105°-107° C.) which was used afterwards without further purification. An analytical sample was obtained by recrystallization in a hexane-ethyl acetate mixture. Mp=107°-109° C.
Quantity
6.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
mercuric chloride
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
64.1 g
Type
catalyst
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[CH3:5][C:6]1[S:10][C:9]2[CH:11]([C:15]([OH:17])=[O:16])[CH2:12][C:13](=O)[C:8]=2[CH:7]=1.Cl>O.C1(C)C=CC=CC=1.[Zn]>[CH3:5][C:6]1[S:10][C:9]2[CH:11]([C:15]([OH:17])=[O:16])[CH2:12][CH2:13][C:8]=2[CH:7]=1

Inputs

Step One
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
mercuric chloride
Quantity
6.4 g
Type
reactant
Smiles
Name
Quantity
65 mL
Type
solvent
Smiles
O
Name
Quantity
64.1 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
CC1=CC2=C(S1)C(CC2=O)C(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Name
Quantity
140 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
then decanted
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with toluene
CUSTOM
Type
CUSTOM
Details
The organic solutions were collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC2=C(S1)C(CC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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